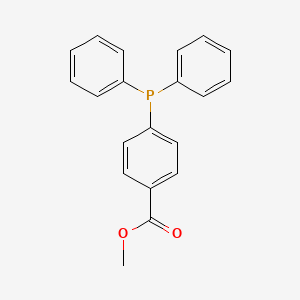

Benzoic acid, 4-(diphenylphosphino)-, methyl ester

Descripción

The compound features a diphenylphosphino group at the para position of the benzoic acid methyl ester backbone. This structure combines the electronic properties of the phosphine group with the steric and solubility characteristics of the methyl ester, making it a versatile intermediate in organometallic synthesis.

For instance, and describe HATU-mediated esterification and amide coupling involving 4-(diphenylphosphino)benzoic acid derivatives. A plausible route involves esterification of 4-(diphenylphosphino)benzoic acid with methanol under coupling agents like HATU or DCC .

Applications: Phosphine-containing benzoic esters are often used as ligands in transition-metal catalysis (e.g., palladium-catalyzed cross-coupling reactions) or as monomers in functional polymers. highlights the use of similar phosphine-acrylamide monomers in controlled radical polymerization for creating tunable catalysts .

Propiedades

IUPAC Name |

methyl 4-diphenylphosphanylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17O2P/c1-22-20(21)16-12-14-19(15-13-16)23(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCISAPWELCFSQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457399 | |

| Record name | Benzoic acid, 4-(diphenylphosphino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5032-51-9 | |

| Record name | Benzoic acid, 4-(diphenylphosphino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(diphenylphosphino)-, methyl ester can be achieved through the Mitsunobu reaction. This reaction involves the dehydrative coupling of a primary or secondary alcohol with a pronucleophile, mediated by a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine . For this specific compound, the reaction typically involves the use of 4-(diphenylphosphino)benzoic acid and methanol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) .

Industrial Production Methods

While specific industrial production methods for benzoic acid, 4-(diphenylphosphino)-, methyl ester are not well-documented, the general principles of the Mitsunobu reaction can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

Benzoic acid, 4-(diphenylphosphino)-, methyl ester undergoes several types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form a phosphine oxide.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products Formed

Oxidation: Formation of the corresponding phosphine oxide.

Substitution: Formation of substituted esters or amides.

Hydrolysis: Formation of benzoic acid and methanol.

Aplicaciones Científicas De Investigación

Benzoic acid, 4-(diphenylphosphino)-, methyl ester has several scientific research applications:

Chemistry: Used as a ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

Industry: Employed in the production of fine chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of benzoic acid, 4-(diphenylphosphino)-, methyl ester primarily involves its role as a ligand in catalytic reactions. The diphenylphosphino group coordinates with metal centers, such as palladium, to form active catalytic complexes. These complexes facilitate various organic transformations, including cross-coupling reactions .

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table compares benzoic acid, 4-(diphenylphosphino)-, methyl ester with structurally related compounds from the evidence:

Key Research Findings and Comparative Analysis

Electronic and Steric Effects

- Diphenylphosphino vs. Dicyclohexylphosphino: The diphenylphosphino group (PPh₂) in the target compound offers moderate steric bulk and strong π-accepting ability, ideal for stabilizing low-oxidation-state metals (e.g., Pd⁰ in cross-coupling). In contrast, the dicyclohexylphosphino (PCy₂) group in ’s compound provides greater steric hindrance, which can suppress unwanted side reactions but may reduce catalytic turnover .

- Phosphorylmethyl vs. Phosphino: The phosphorylmethyl group (–CH₂P(O)(OMe)₂) in ’s compound introduces a polar, electron-withdrawing effect, altering solubility and metal-coordination behavior compared to the electron-rich PPh₂ group .

Catalytic Performance

- Cross-Coupling Reactions: The 2-pyridinyl analogue () demonstrates high activity in Pd/Cu-mediated Suzuki-Miyaura couplings due to nitrogen’s Lewis basicity. The diphenylphosphino variant may offer superior stability in harsh conditions but requires optimization of phosphine-to-metal ratios to prevent catalyst poisoning .

- Polymer-Supported Catalysts: highlights triphenylphosphine acrylamide polymers for tunable reactivity. The methyl ester in the target compound could enhance compatibility with hydrophobic monomers in copolymer systems .

Analytical and Industrial Relevance

- Silyl Esters : Compounds like 4-[(trimethylsilyl)oxy]-trimethylsilyl benzoate () are used in GC-MS for volatility and thermal stability. The methyl ester of the target compound lacks silyl protection but may serve as a precursor for further derivatization .

Actividad Biológica

Benzoic acid, 4-(diphenylphosphino)-, methyl ester (CAS No. 5032-51-9) is an organophosphorus compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a benzoic acid moiety and a diphenylphosphino group, suggesting possible interactions with biological systems. This article reviews the biological activity of this compound based on diverse research findings, including pharmacological evaluations and case studies.

- Molecular Formula : C20H17O2P

- Molecular Weight : 320.328 g/mol

- Structure : The compound features a benzoic acid backbone with a methyl ester and a diphenylphosphino substituent.

Biological Activity Overview

The biological activity of benzoic acid derivatives often relates to their ability to interact with various biological targets, including enzymes and receptors. The following sections summarize key findings regarding the biological activity of benzoic acid, 4-(diphenylphosphino)-, methyl ester.

1. Antimicrobial Activity

Research has indicated that phosphine-containing compounds exhibit varying degrees of antimicrobial properties. In particular, studies have shown that derivatives of benzoic acid can possess significant antimicrobial effects against various pathogens.

| Compound | Target Pathogen | Activity |

|---|---|---|

| Benzoic acid, 4-(diphenylphosphino)-, methyl ester | Fusarium oxysporum | Weak Inhibitory Activity at 50 ppm |

| Benzoic acid, 4-(diphenylphosphino)-, methyl ester | Rhizoctonia solani | Weak Inhibitory Activity at 50 ppm |

| Benzoic acid, 4-(diphenylphosphino)-, methyl ester | Gibberella zeae | Weak Inhibitory Activity at 50 ppm |

These results suggest that while the compound may not be highly effective as an antimicrobial agent at higher concentrations, it could still play a role in agricultural applications as a fungicide or herbicide.

2. Antioxidant Properties

Some studies have suggested that phosphine derivatives can act as antioxidants. Antioxidants are crucial for neutralizing free radicals in biological systems, thus preventing oxidative stress-related damage.

- Mechanism : The antioxidant activity may be attributed to the ability of the diphenylphosphino group to donate electrons or form stable radicals.

- Findings : While specific quantitative data on the antioxidant capacity of benzoic acid, 4-(diphenylphosphino)-, methyl ester is limited, related compounds have shown promising results in scavenging free radicals.

3. Cytotoxicity and Cancer Research

The potential cytotoxic effects of phosphine derivatives have been explored in cancer research. Compounds with similar structures have demonstrated selective cytotoxicity against various cancer cell lines.

- Case Study : A study involving structural modifications of phosphine-containing compounds showed enhanced cytotoxic effects against breast cancer cell lines.

- Implications : The unique structural features of benzoic acid, 4-(diphenylphosphino)-, methyl ester may also contribute to its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.